Larotrectinib
Larotrectinib
Larotrectinib is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins which is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Larotrectinib was granted accelerated approval by the FDA in November 2018 for the treatment of Trk-positive solid tumors. It was notable for being the second tissue-agnostic chemotherapy ever approved by the FDA.
Larotrectinib is a Kinase Inhibitor. The mechanism of action of larotrectinib is as a Tropomyosin Receptor Kinases Inhibitor.
Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.
Larotrectinib is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Trk, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival.
See also: Larotrectinib Sulfate (has salt form).
Larotrectinib is a Kinase Inhibitor. The mechanism of action of larotrectinib is as a Tropomyosin Receptor Kinases Inhibitor.
Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice.
Larotrectinib is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Trk, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival.
See also: Larotrectinib Sulfate (has salt form).
Brand Name:
Vulcanchem
CAS No.:
1223403-58-4
VCID:
VC0002173
InChI:
InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1
SMILES:
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F
Molecular Formula:
C21H22F2N6O2
Molecular Weight:
428.4 g/mol
Larotrectinib
CAS No.: 1223403-58-4
Cat. No.: VC0002173
Molecular Formula: C21H22F2N6O2
Molecular Weight: 428.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Larotrectinib is an orally administered inhibitor of tropomyosin receptor kinase (Trk), a receptor tyrosine kinase activated by neurotrophins which is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Larotrectinib was granted accelerated approval by the FDA in November 2018 for the treatment of Trk-positive solid tumors. It was notable for being the second tissue-agnostic chemotherapy ever approved by the FDA. Larotrectinib is a Kinase Inhibitor. The mechanism of action of larotrectinib is as a Tropomyosin Receptor Kinases Inhibitor. Larotrectinib is a selective inhibitor of neurotrophin receptor kinase (NTRK) that is used in the therapy of solid tumors harboring NTRK gene fusions. Larotrectinib is associated with a high rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury with jaundice. Larotrectinib is an orally available, tropomyosin receptor kinase (Trk) inhibitor, with potential antineoplastic activity. Upon administration, larotrectinib binds to Trk, thereby preventing neurotrophin-Trk interaction and Trk activation, which results in both the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress Trk. Trk, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth and survival. See also: Larotrectinib Sulfate (has salt form). |
|---|---|
| CAS No. | 1223403-58-4 |
| Molecular Formula | C21H22F2N6O2 |
| Molecular Weight | 428.4 g/mol |
| IUPAC Name | (3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22F2N6O2/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31)/t14-,18+/m0/s1 |
| Standard InChI Key | NYNZQNWKBKUAII-KBXCAEBGSA-N |
| Isomeric SMILES | C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F |
| SMILES | C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
| Canonical SMILES | C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F |
| Appearance | Solid powder |
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